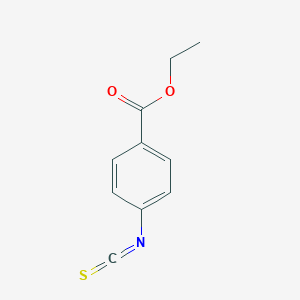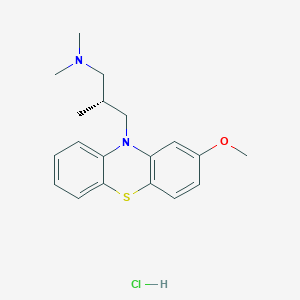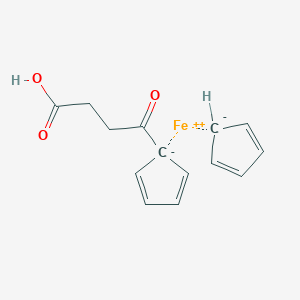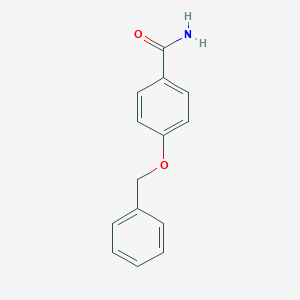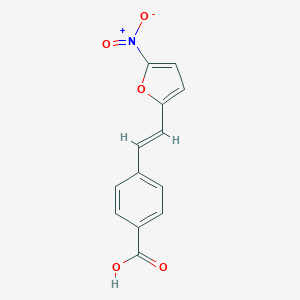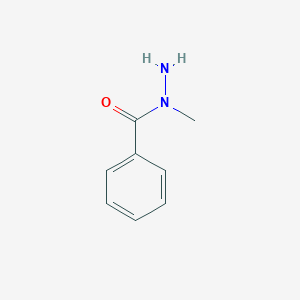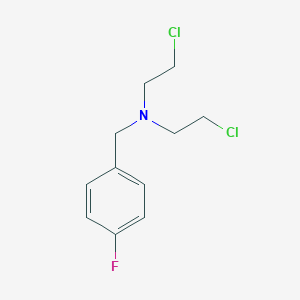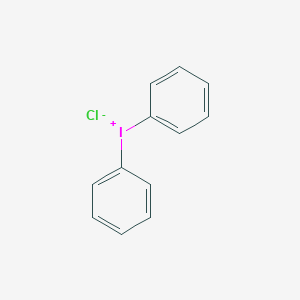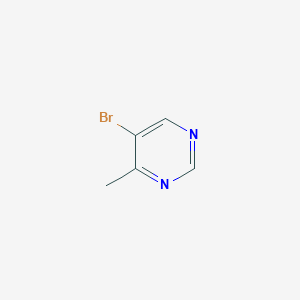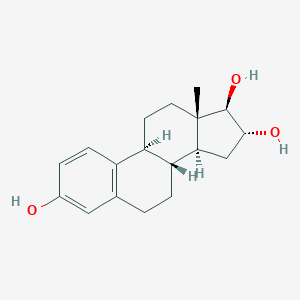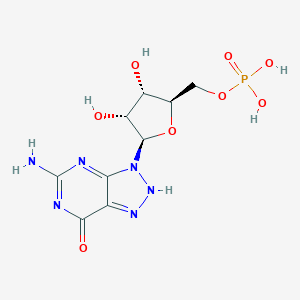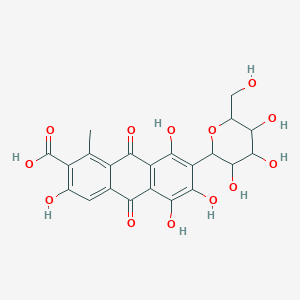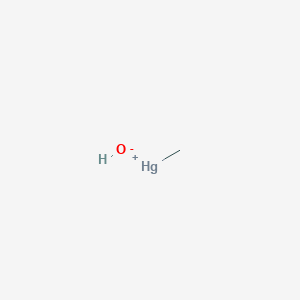![molecular formula C22H24ClN5O7 B074091 methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate CAS No. 1260-35-1](/img/structure/B74091.png)
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate involves the activation of caspase enzymes, which are responsible for inducing apoptosis in cells. The compound selectively targets cancer cells, leading to their death while leaving healthy cells unaffected.
Effets Biochimiques Et Physiologiques
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has been shown to exhibit low toxicity in vitro, making it a promising candidate for further in vivo studies. The compound has also been shown to exhibit excellent stability and solubility properties, which are important factors in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate in lab experiments is its excellent fluorescence properties, which make it a useful tool for chemical sensing applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate. One potential direction is the further development of this compound as a drug delivery vehicle for cancer therapy. Another direction is the study of this compound's potential applications in other fields such as biosensing and imaging. Additionally, further studies are needed to explore the toxicity and pharmacokinetics of this compound in vivo.
Méthodes De Synthèse
The synthesis of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate involves the reaction of 3-acetamido-4-aminoazobenzene with methyl 3-(3-aminopropylamino)propanoate, followed by the reaction with 2-chloro-4-nitrobenzenediazonium tetrafluoroborate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has been extensively studied for its potential applications in various fields such as chemical sensing, drug delivery, and cancer therapy. The compound has been shown to exhibit excellent fluorescence properties, making it a promising candidate for chemical sensing applications. Additionally, the compound has been used as a drug delivery vehicle due to its ability to selectively target cancer cells. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
1260-35-1 |
|---|---|
Nom du produit |
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
Formule moléculaire |
C22H24ClN5O7 |
Poids moléculaire |
505.9 g/mol |
Nom IUPAC |
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
InChI |
InChI=1S/C22H24ClN5O7/c1-14(29)24-20-13-15(27(10-8-21(30)34-2)11-9-22(31)35-3)4-7-19(20)26-25-18-6-5-16(28(32)33)12-17(18)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29) |
Clé InChI |
FLXMHYAPIQKKCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Autres numéros CAS |
1260-35-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



